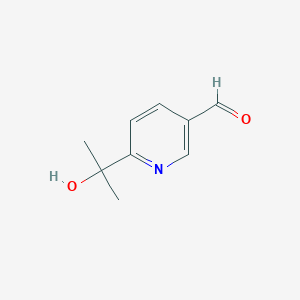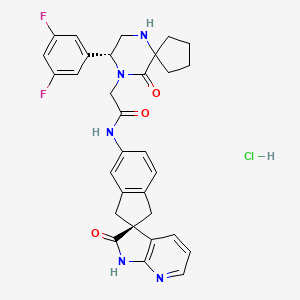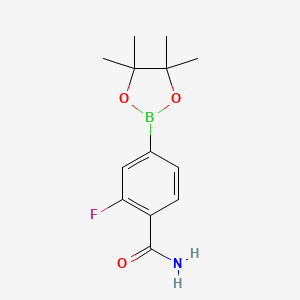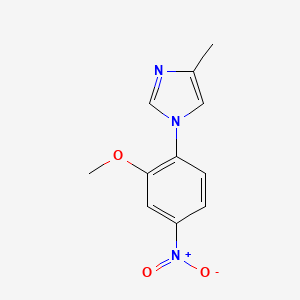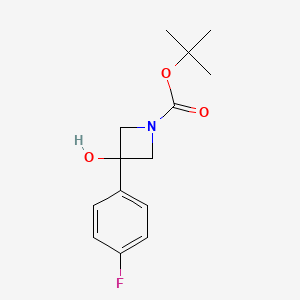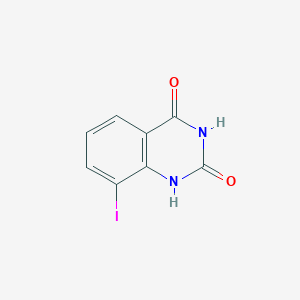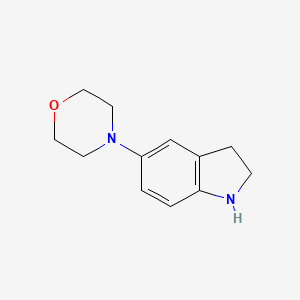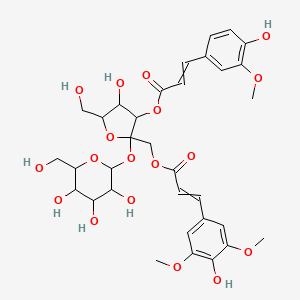
3-Feruloyl-1-Sinapoyl sucrose
Overview
Description
3-Feruloyl-1-Sinapoyl sucrose (FS) is a natural compound found in various plants, including wheat, barley, and sugarcane. This compound has gained attention from the scientific community due to its potential health benefits and its role in plant defense mechanisms. In
Scientific Research Applications
Sucrose Esters Isolation and Characterization
Research by Yang Xue (2003) identified sucrose esters, including new compounds like 3-Feruloyl-1-Sinapoyl sucrose, isolated from Securidaca inappendiculata. These structures were determined using chemical and spectroscopic evidence, showing the significance of these compounds in plant chemistry.
Enzymatic Preparation and Biochemical Studies
In a study by Yuki Matsuba et al. (2008), the enzymatic preparation of 1-O-hydroxycinnamoyl-β-D-glucoses, including variants like this compound, was explored. This work highlights the biochemical processes in anthocyanin-producing cultured cells and the importance of these compounds in plant cellular activities.
Secondary Metabolites in Plant Treatment
A study by A. Ünlü et al. (2022) on Polygala inexpectata revealed the isolation of various compounds, including forms of this compound. This research suggests the potential of such compounds in treating inflammatory, autoimmune, and neurodegenerative diseases.
Oligosaccharide Polyesters Research
The study by D. Zhang et al. (1998) identified new sucrose and oligosaccharide esters, including derivatives of this compound, in the roots of Polygala glomerata. This study adds to the understanding of plant-based compounds and their various structures.
Synthesis and Application in Biocatalysis
In research by Yimin Zhu & J. Ralph (2011), the synthesis of 1-O-β-Feruloyl and 1-O-β-sinapoyl glucopyranoses, related to this compound, was reported. This study is significant in understanding the kinetics of lignification involving hydroxycinnamates.
Mechanism of Action
Target of Action
3-Feruloyl-1-Sinapoyl sucrose is a glycoside isolated from the aerial parts of Polygala chamaebuxus The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
As a glycoside, it may interact with its targets through the formation of hydrogen bonds and hydrophobic interactions . .
Properties
IUPAC Name |
[4-hydroxy-2-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxymethyl]-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O18/c1-44-19-10-16(4-7-18(19)36)5-9-25(38)49-31-28(41)23(14-35)50-33(31,51-32-30(43)29(42)27(40)22(13-34)48-32)15-47-24(37)8-6-17-11-20(45-2)26(39)21(12-17)46-3/h4-12,22-23,27-32,34-36,39-43H,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGNBKKPEPCPCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2(C(C(C(O2)CO)O)OC(=O)C=CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


